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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

Cat. No.: B1289982 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

chloromethyl-substituted tetrahydrofurans. A thorough search of publicly available scientific

databases and literature did not yield experimental or predicted spectroscopic data for 3-
(Chloromethyl)tetrahydrofuran (CAS 89181-22-6).

Therefore, this document presents the available spectroscopic data for the isomeric compound,

2-(Chloromethyl)tetrahydrofuran (CAS 3003-84-7), also known as Tetrahydrofurfuryl chloride.

While structurally similar, it is crucial to note that the data presented herein is for the 2-

substituted isomer and will differ from the spectroscopic data of the 3-substituted isomer. The

key expected differences in the Nuclear Magnetic Resonance (NMR) spectra are briefly

discussed to provide context for researchers.

Spectroscopic Data of 2-
(Chloromethyl)tetrahydrofuran
The following sections summarize the known ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data for 2-(Chloromethyl)tetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1289982?utm_src=pdf-interest
https://www.benchchem.com/product/b1289982?utm_src=pdf-body
https://www.benchchem.com/product/b1289982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~4.1 m H-2

~3.8 m H-5a

~3.7 m H-5b

~3.6 dd -CH₂Cl (a)

~3.5 dd -CH₂Cl (b)

~2.0 m H-3a, H-4a

~1.8 m H-3b

~1.6 m H-4b

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

~79.0 C-2

~68.0 C-5

~47.0 -CH₂Cl

~30.0 C-3

~26.0 C-4

Note on Isomeric Differences: For the 3-(Chloromethyl)tetrahydrofuran isomer, significant

differences in the NMR spectra would be expected. The proton and carbon signals for the C-3

position and the adjacent C-2 and C-4 positions would show different chemical shifts and

coupling patterns compared to the data presented for the 2-isomer. Specifically, the methine

proton at C-3 would likely appear as a multiplet, and the attached chloromethyl group's protons

would be diastereotopic, likely resulting in a more complex splitting pattern.

Infrared (IR) Spectroscopy
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The infrared spectrum of 2-(Chloromethyl)tetrahydrofuran would be expected to show the

following characteristic absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

2970-2850 Strong C-H stretching (aliphatic)

1100-1000 Strong C-O-C stretching (ether)

750-650 Strong C-Cl stretching

Mass Spectrometry (MS)
The electron ionization mass spectrum of 2-(Chloromethyl)tetrahydrofuran is characterized by

the following major fragments.

Mass-to-Charge (m/z) Relative Intensity (%) Assignment

120/122 Low
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl)

71 High [C₄H₇O]⁺ (Loss of CH₂Cl)

43 High [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample such as a chloromethyl-substituted tetrahydrofuran.

NMR Spectroscopy
Sample Preparation: A small amount of the neat liquid sample (typically 2-5 mg) is dissolved

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may

be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300,

400, or 500 MHz).
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¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation

delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-

to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify

the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-220

ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic

ratio, a greater number of scans is necessary to obtain a good spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

IR Spectroscopy
Sample Preparation (Neat Liquid): One to two drops of the neat liquid sample are placed

between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin

liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the sample spectrum is

acquired. The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum. The typical

spectral range is 4000-400 cm⁻¹.

Data Analysis: The characteristic absorption bands are identified and their wavenumbers and

relative intensities are recorded.

Mass Spectrometry
Sample Introduction: For a volatile liquid, the sample can be introduced into the mass

spectrometer via direct injection or through a gas chromatography (GC) column for

separation from any impurities.
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Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion at a

specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed

to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Analysis of Chloromethyl-Substituted
Tetrahydrofurans: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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